Product packaging for GLG-801(Cat. No.:)

GLG-801

Cat. No.: B1192756
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GLG-801 is a small molecule compound identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor for research use . Its primary research value lies in investigating pathways for oncology, particularly in cancers with high STAT3 activity. STAT3 is a transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and metastasis . This compound has been investigated in clinical trials for advanced solid tumors and metastatic triple-negative breast cancer (TNBC) , providing a basis for its application in preclinical research models. The compound is a repurposed drug, which can potentially accelerate its research and development path . This product is labeled "For Research Use Only," (RUO) . RUO products are essential tools for scientific investigation in laboratory settings and are not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GLG-801;  GLG 801;  GLG801; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Glg 801

Targeting of STAT3 Signaling Cascade by GLG-801

This compound is identified as a STAT3 inhibitor that specifically targets the DNA binding activity of phosphorylated STAT3 (pSTAT3) guidetopharmacology.orgglgpharma.comglgpharma.comnih.govglgpharma.com. This mechanism distinguishes it from other STAT3 inhibitors that may act at different points, such as preventing phosphorylation or dimerization guidetopharmacology.orgglgpharma.comglgpharma.comglgpharma.com. Research findings indicate that this compound has successfully "turned off" pSTAT3 in patients, highlighting its efficacy in modulating this key signaling protein glgpharma.comglgpharma.com.

A hallmark of this compound's mechanism is its capacity to inhibit the binding of pSTAT3 to DNA guidetopharmacology.orgglgpharma.comglgpharma.comnih.govglgpharma.com. This direct interference with the DNA-binding domain of STAT3 is crucial for its downstream effects.

While this compound is known to inhibit pSTAT3's interaction with transcription factor recognition sequences, the precise molecular interactions through which this compound achieves this effect are not yet fully elucidated guidetopharmacology.orgnih.gov. Despite its demonstrated efficacy in blocking STAT3 activation in preclinical models, the exact mechanism remains an area of ongoing investigation nih.gov.

By inhibiting the binding of pSTAT3 to DNA, this compound effectively prevents the initiation of transcription for genes that are regulated by STAT3 glgpharma.comglgpharma.com. Activated STAT3 normally translocates to the nucleus, binds to specific DNA elements, and triggers a cascade of reactions that influence cellular processes such as growth and apoptosis guidetopharmacology.orgglgpharma.compatsnap.comnih.gov. Therefore, by blocking DNA binding, this compound prevents the aberrant gene expression driven by constitutively activated STAT3, thereby halting uncontrolled cell proliferation glgpharma.comglgpharma.com.

The primary mechanism of this compound is the inhibition of STAT3 DNA binding guidetopharmacology.orgglgpharma.comglgpharma.comnih.govglgpharma.com. While nuclear translocation is a prerequisite for STAT3 to bind DNA and initiate transcription, this compound's direct role in disrupting STAT3 nuclear translocation is not explicitly stated as its primary mechanism. Other STAT3 inhibitors, such as GLG-302 and GLG-202 (from the same development pipeline), are noted to inhibit dimerization, which subsequently prevents STAT3's penetration of the nuclear membrane glgpharma.comglgpharma.comglgpharma.com. This compound's action is focused on the step after potential nuclear entry, by preventing the DNA interaction itself.

This compound does not directly influence STAT3 dimerization processes. Its mechanism of action is distinct from inhibitors like GLG-202 and GLG-302, which specifically target and inhibit the dimerization of the STAT3 molecule glgpharma.comglgpharma.com. Instead, this compound's activity is focused on preventing the subsequent step of DNA binding by the already phosphorylated STAT3 guidetopharmacology.orgglgpharma.comglgpharma.comnih.govglgpharma.com.

Inhibition of STAT3 DNA Binding

Broader Cellular Pathway Modulation by this compound

Beyond its direct inhibition of STAT3 DNA binding, this compound's modulation of the STAT3 signaling cascade has broader implications for various cellular pathways. STAT3 plays a critical role in regulating numerous genes involved in cell growth, proliferation, differentiation, and apoptosis guidetopharmacology.orgpatsnap.comnih.gov. By inhibiting STAT3 activation, this compound can indirectly influence these processes.

Research indicates that the inhibition of the STAT3 pathway can induce T cell- and NK cell-dependent growth inhibition of tumors, thereby enhancing anti-tumor immunity guidetopharmacology.org. Furthermore, STAT3 inhibitors have been shown to cause mitochondrial dysfunction, which can lead to cell death guidetopharmacology.org. Early studies demonstrated that this compound inhibited STAT3 activation and renal cyst formation in a mouse model of polycystic kidney disease nih.gov. Subsequent research has also revealed that this compound exhibits direct antitumor activity in breast cancer mouse models nih.gov. Given STAT3's involvement in angiogenesis and fibrogenesis, its inhibition by compounds like this compound may also contribute to reducing these pathological processes researchgate.net.

Effects on Cancer Cell Proliferation and Apoptosis Induction in Preclinical Models

Preclinical studies have demonstrated that this compound exhibits direct antitumor activity nih.gov. By blocking the activity of STAT3, this compound inhibits the division of cancer cells and limits their lifespan nih.gov. This inhibition of STAT3 signaling promotes apoptosis, a process of programmed cell death, in cancer cells nih.govresearchgate.net. The constitutive activation of STAT3 in tumor cells leads to the expression of target genes that drive proliferation and survival, and its inhibition by compounds like this compound can reverse these effects thno.org.

Table 1: Preclinical Effects of STAT3 Inhibition (General Mechanisms)

Mechanism of ActionEffect on Cancer Cells
Inhibition of DNA bindingSuppresses proliferation, promotes apoptosis nih.govresearchgate.net
Downregulation of target genesReduces expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, survivin) and pro-proliferative proteins (e.g., Cyclin D1, c-Myc) researchgate.net
Induction of cell cycle arrestLeads to inhibition of cancer cell growth researchgate.net

Modulation of Cancer Cell Immune Evasion Mechanisms

Active STAT3 is known to contribute to cancer cell immune evasion by facilitating metastasis and protecting cancer cells from the immune system . Tumors can "deceive" immune cells through STAT3 activity . Inhibition of the STAT3 pathway has been shown to enhance anti-tumor immunity by inducing T cell- and NK cell-dependent growth inhibition of tumors guidetopharmacology.org. Specifically, STAT3 activation in tumor cells can impair the maturation of dendritic cells, which in turn inhibits T cell activation. Conversely, blocking STAT3 activity in tumor cells can induce the production of extrinsic factors that enable dendritic cell maturation and function, thereby leading to T cell activation and subsequent anti-tumor immune responses aacrjournals.org.

Interference with Angiogenesis Pathways in Preclinical Contexts

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and proliferation, as these new vessels supply tumors with necessary nutrients tvarditherapeutics.com. Active STAT3 protein is involved in promoting angiogenesis nih.gov. Preclinical studies indicate that by blocking STAT3 activity, this compound (as pyrimethamine) can reduce the formation of blood vessels that nourish cancerous tumors . STAT3 inhibitors generally suppress the growth of tumors by reducing angiogenesis researchgate.net.

Unclarified Aspects and Nuances of this compound's Mechanism of Action

Despite the established role of this compound as a STAT3 inhibitor, certain aspects of its precise mechanism of action remain to be fully elucidated.

Areas Requiring Further Mechanistic Elucidation (e.g., detailed molecular binding kinetics)

Potential Indirect or Off-Target Effects within the STAT3 Signaling Network

STAT3 is a highly conserved protein, and its inhibition can potentially lead to various effects, including those that are indirect or off-target glgpharma.com. While this compound is noted for its direct inhibition of STAT3 DNA binding guidetopharmacology.orgglgpharma.comglgpharma.com, the broader implications of its action within the intricate STAT3 signaling network are not extensively detailed in terms of specific indirect or off-target effects. A comprehensive understanding of the JAK/STAT3 signaling pathway in both normal and diseased states is crucial for developing safe and effective therapies that target this pathway, implying that potential indirect effects need careful consideration nih.gov.

Impact on Canonical vs. Non-Canonical STAT3 Activities

This compound's primary known mechanism involves the inhibition of pSTAT3's DNA binding, which is a hallmark of canonical STAT3 signaling guidetopharmacology.orgglgpharma.comglgpharma.com. Canonical STAT3 activity typically involves tyrosine phosphorylation (Y705), dimerization, nuclear translocation, and subsequent transcription of target genes nih.govsartorius.comnih.gov. However, STAT3 also exhibits non-canonical activities that are independent of its transcriptional role or tyrosine phosphorylation nih.govplos.orgaacrjournals.org. These non-canonical functions include roles of unphosphorylated STAT3 (U-STAT3) in gene expression, sometimes in conjunction with NF-κB, and the activity of mitochondrial STAT3 (mtSTAT3) in regulating the electron transport chain and influencing cell survival, often dependent on serine phosphorylation (S727) rather than tyrosine phosphorylation or DNA binding nih.govplos.orgaacrjournals.orgnih.gov. While STAT3 inhibitors, in general, have been shown to cause mitochondrial dysfunction guidetopharmacology.org, the specific impact of this compound on these distinct non-canonical STAT3 activities is not explicitly detailed in the available research. Further investigation is needed to determine if this compound's inhibitory effects extend beyond canonical DNA binding to influence these alternative STAT3 functions.

Interaction with Post-Translational Modifications of STAT3 (e.g., phosphorylation, methylation, acetylation)

STAT3 activity is intricately regulated by a range of post-translational modifications that influence its dimerization, nuclear translocation, DNA binding, and transcriptional activity. Key among these are phosphorylation, acetylation, and methylation.

Influence on STAT3 Phosphorylation

Phosphorylation is a critical activating PTM for STAT3, primarily occurring at tyrosine 705 (Y705) and serine 727 (S727) residues. Tyrosine phosphorylation at Y705, often mediated by Janus kinases (JAKs), leads to STAT3 dimerization, nuclear translocation, and subsequent DNA binding. Serine phosphorylation at S727, influenced by various kinases such as MAPK or mTOR pathways, can enhance STAT3 transcriptional activity and is essential for its mitochondrial functions. nih.govfrontiersin.orgcellsignal.com

This compound's mechanism of action primarily involves preventing the interaction of phosphorylated STAT3 with DNA. guidetopharmacology.orgglgpharma.com This inhibition of pSTAT3-DNA binding effectively "turns off p-STAT3" in patients, as observed in clinical development. guidetopharmacology.org Preclinical studies have evaluated this compound's impact on STAT3 phosphorylation. For instance, in vitro assays, including Western blotting in leukemia cell lines such as Jurkat and MEC-1, have been utilized to measure STAT3 phosphorylation inhibition.

Table 1: Preclinical Efficacy of this compound on STAT3 Inhibition in Jurkat Cells

Model TypeEndpointObserved Efficacy (Mean ± SD)
Jurkat CellsSTAT3 Inhibition12.3 ± 1.8 µM (IC50)
Role in STAT3 Methylation and Acetylation

Beyond phosphorylation, STAT3 undergoes other significant post-translational modifications, including methylation and acetylation, which play roles in modulating its transcriptional activity and cellular localization. nih.govuniprot.org

Acetylation: STAT3 can be acetylated at various lysine (B10760008) residues, notably Lysine 685 (K685) within its SH2 domain, a process mediated by transcriptional coactivators like CBP/p300. This acetylation can enhance STAT3's transcriptional activity and stabilize its homodimers. Acetylation at Lysine 49 (K49) and Lysine 87 (K87) is also implicated in p300 binding and transcriptional activation. Histone deacetylases (HDACs) are known to reverse STAT3 acetylation. nih.govcellsignal.comuniprot.orggoogleapis.comoatext.com

Methylation: Methylation of lysine residues, such as K49, K140, and K180 in the N-terminus of STAT3, also contributes to the regulation of its transcriptional activity. For example, methylation of K49 and K140 has been observed to occur after Y705 phosphorylation and DNA binding. nih.gov

Preclinical Methodologies and Research Models for Glg 801 Investigation

In Vivo Preclinical Models for GLG-801 Efficacy Assessment

Assessment of Tumor Volume Reduction and Survival Rates as Endpoints

In preclinical in vivo studies, the assessment of tumor volume reduction and survival rates serves as primary endpoints to determine the anti-tumor efficacy of this compound. mims.com These endpoints are widely used in oncology research to quantify the direct impact of a therapeutic agent on tumor growth and its ability to prolong the life of the experimental subjects. guidetopharmacology.orgfishersci.canih.govnih.gov

For this compound, preclinical validation has involved the use of xenograft mice implanted with STAT3-dependent tumors. In these models, a notable reduction in tumor volume was observed. Specifically, studies have reported a mean tumor volume reduction of 58% ± 9% by Day 21 in murine xenograft models. mims.com

Table 1: Key Preclinical Efficacy Metrics for this compound

Model TypeEndpointObserved Efficacy (Mean ± SD)
Jurkat CellsSTAT3 Inhibition (IC50)12.3 ± 1.8 µM
Murine XenograftTumor Volume Reduction58% ± 9% (Day 21)

Evaluation in Specific Preclinical Cancer Models (e.g., breast cancer mouse models)

Preclinical evaluation of this compound primarily involves in vivo models such as xenograft mice implanted with STAT3-dependent tumors. mims.com While this compound is being investigated in clinical trials for metastatic triple-negative breast cancer (TNBC) and other advanced solid tumors, implying underlying preclinical work in these areas, specific detailed findings for this compound in breast cancer mouse models were not explicitly detailed in the provided search results. mims.com However, the use of such models, including genetically engineered mouse models (GEMMs) and syngeneic models, is standard practice for evaluating novel therapies in breast cancer, allowing for the study of tumor initiation, development, and metastatic progression. These models enable researchers to assess the compound's impact on tumor growth and other relevant biological processes within a living system.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment in Preclinical Settings

Pharmacokinetic (PK) and pharmacodynamic (PD) assessments are integral components of preclinical drug development for this compound. These studies provide crucial insights into how the compound is absorbed, distributed, metabolized, and excreted (PK), and how it interacts with its biological targets to produce a therapeutic effect (PD). mims.com

In Vitro PK Studies (e.g., hepatic microsomes for metabolic stability, CYP450 interaction, plasma protein binding)

In vitro PK studies are fundamental for characterizing the early metabolic and distribution properties of this compound. These studies typically involve the use of hepatic microsomes to assess metabolic stability and potential cytochrome P450 (CYP450) enzyme interactions. mims.com Liver microsomes, which contain key drug-metabolizing enzymes like CYP450s, are widely used to determine the in vitro intrinsic clearance of a compound and understand interspecies differences in drug metabolism.

Plasma protein binding assays are also critical in vitro studies conducted to estimate the free drug availability of this compound. mims.com The unbound fraction of a drug in plasma is considered the pharmacologically active component, as it is available for distribution to tissues and interaction with its target. While specific quantitative data for this compound's in vitro metabolic stability, CYP450 interaction profiles, or exact plasma protein binding percentages were not detailed in the provided search results, these are recommended and standard assessments for understanding its preclinical PK profile. mims.com

Pharmacodynamic (PD) assessment in preclinical settings for this compound includes monitoring the suppression of the IL-6/JAK/STAT3 pathway in serum samples, often measured using techniques such as ELISA or flow cytometry. mims.com This directly links the compound's mechanism of action (STAT3 inhibition) to its biological effect.

In Vivo PK Studies in Murine Models (e.g., drug quantification via LC-MS)

In vivo pharmacokinetic (PK) studies in murine models are essential for determining how this compound (pyrimethamine) is absorbed, distributed, metabolized, and excreted within the body. These studies typically involve administering the compound to mice via various routes, such as intravenous (IV) or intraperitoneal (IP) injection, or oral gavage nih.govoup.commdpi.com. Blood plasma and tissue samples are collected at predetermined time points following administration.

Drug quantification in these samples is commonly performed using highly sensitive and specific analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) mdpi.comnih.govnih.gov. These methods allow for the precise measurement of drug concentrations in biological matrices. From the concentration-time data, critical pharmacokinetic parameters are calculated, including:

Peak Plasma Concentration (Cmax): The maximum concentration of the drug in plasma.

Time to Peak Concentration (Tmax): The time at which Cmax is achieved.

Area Under the Curve (AUC): Represents the total drug exposure over time.

Half-life (t1/2): The time it takes for the drug concentration in the plasma to reduce by half.

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

For pyrimethamine (B1678524), studies in mice have shown that peak plasma concentrations are typically reached between 1 and 2 hours following intraperitoneal administration nih.gov. The mean half-life of pyrimethamine in mice has been reported to be approximately 6 hours oup.com.

Table 1: Representative Pharmacokinetic Parameters of Pyrimethamine (this compound) in Mice

ParameterValue (Mouse)UnitRoute of AdministrationReference
Tmax (Peak Plasma)1-2hoursIntraperitoneal nih.gov
Half-life (t1/2)6hoursNot specified oup.com

Pharmacodynamic Biomarkers (e.g., correlation with STAT3 pathway suppression, apoptosis markers like caspase-3)

Pharmacodynamic (PD) studies aim to assess the biological effects of this compound in vivo, particularly its correlation with STAT3 pathway suppression and the induction of apoptosis. This compound functions by inhibiting STAT3 activation, specifically by interfering with its DNA binding glgpharma.comglgpharma.com.

In preclinical models, this compound has demonstrated efficacy in inhibiting STAT3 activation and reducing renal cyst formation in mouse models of polycystic kidney disease nih.govchaoxinbio.com. Furthermore, it has exhibited direct antitumor activity in two distinct breast cancer mouse models nih.gov. The observed inhibitory effects on cancer growth in animal studies have been associated with low toxicity mdpi.com.

Key pharmacodynamic biomarkers used to evaluate the efficacy of STAT3 inhibitors like this compound include:

STAT3 Pathway Suppression: This is often assessed by measuring the phosphorylation status of STAT3 (p-STAT3). Techniques such as Western blotting are employed to quantify the inhibition of STAT3 phosphorylation in relevant cell lines or tissue samples from treated animals mdpi.com. Additionally, the suppression of downstream targets of the IL-6/JAK/STAT3 pathway can be evaluated in serum samples using methods like ELISA or flow cytometry mdpi.com.

Apoptosis Markers: The induction of programmed cell death (apoptosis) is a critical outcome for many therapeutic agents, especially in cancer. Caspase-3 is a key executioner caspase, and its activation is a reliable marker of apoptosis glgpharma.comoup.comnih.gov. Preclinical studies indicate that this compound can induce apoptosis, evidenced by increasing levels of caspase-3 protein asm.org. Caspase-3 activity can be measured using various assays, including those that utilize fluorogenic substrates or Western blotting to detect cleaved caspase-3 glgpharma.comnih.govoup.comnih.govregulusrx.comspringer.com.

While specific quantitative data for the extent of STAT3 pathway suppression or apoptosis induction directly attributable to this compound in published murine models are not extensively detailed in the public domain, the qualitative findings consistently support its mechanism of action as a STAT3 inhibitor and its ability to exert therapeutic effects through pathway modulation and apoptosis induction nih.govglgpharma.comchaoxinbio.comasm.org.

Formulation Development and Innovation for Glg 801

Strategies for Reformulation of a Repurposed Compound

The reformulation of a repurposed compound like GLG-801 is a critical step in its development pathway. The primary goal is to create a product that is tailored to a new therapeutic application, which may differ significantly from its original intended use. For this compound, which is being investigated for dermatological applications, this has involved the development of a novel topical formulation.

Strategies for the reformulation of a repurposed compound often include:

Adapting the delivery route: This involves changing the dosage form to suit the new target tissue. In the case of this compound, this means moving from a likely systemic original formulation to a topical one for direct application to the skin.

Enhancing bioavailability at the target site: For a topical formulation, this involves selecting excipients that can improve the penetration of the active pharmaceutical ingredient (API) into the layers of the skin where it is needed.

Improving the stability of the API: The chemical stability of this compound in a new formulation matrix is a key consideration to ensure the product has an adequate shelf-life and maintains its therapeutic efficacy.

Patient compliance and acceptability: A topical formulation must have suitable cosmetic properties, such as feel, odor, and ease of application, to encourage patient adherence.

While specific details on the reformulation of this compound are proprietary, the development of a new skin formulation indicates a strategic shift to a localized delivery system to maximize its therapeutic effect on skin disorders.

Development of Specific Formulations for Targeted Preclinical Applications (e.g., skin formulation for dermatological research)

The development of a specific formulation for this compound for targeted preclinical applications has been centered on its use in dermatological research. Publicly available information indicates that a new, patent-protected skin formulation has been developed for conditions such as psoriasis.

The development of such a specialized formulation would typically involve the following research and development activities:

Excipient Screening: A wide range of excipients would be tested to find a combination that provides the desired physical properties (e.g., viscosity, spreadability) and ensures the stability and solubility of this compound.

Permeation Studies: In vitro and ex vivo studies using skin models are essential to evaluate the ability of the formulation to deliver this compound across the stratum corneum and into the deeper layers of the epidermis and dermis.

Optimization of Drug Concentration: Different concentrations of this compound within the formulation would be tested to find the optimal balance between efficacy and potential local side effects.

While the exact composition of the this compound topical formulation is not publicly disclosed, the table below provides an example of typical components that might be considered in the development of a novel dermatological formulation.

Component CategoryExample ExcipientsPurpose in Formulation
Vehicle/Base Creams, Gels, Ointments, LotionsThe primary carrier for the active ingredient, determining the physical form of the product.
Solvents/Co-solvents Propylene Glycol, Ethanol, Polyethylene Glycol (PEG)To dissolve the active pharmaceutical ingredient (API).
Penetration Enhancers Fatty Acids (e.g., Oleic Acid), Surfactants, TerpenesTo improve the transport of the API through the skin barrier.
Humectants Glycerin, Hyaluronic AcidTo attract and retain moisture in the skin.
Emollients Mineral Oil, Petrolatum, LanolinTo soften and soothe the skin.
Thickening Agents Carbomers, Xanthan Gum, Hydroxypropyl Methylcellulose (HPMC)To achieve the desired viscosity and consistency.
Preservatives Parabens, Phenoxyethanol, Benzyl AlcoholTo prevent microbial growth and ensure product safety.
pH Adjusters Citric Acid, Sodium HydroxideTo maintain the pH of the formulation within a range that is non-irritating to the skin and ensures API stability.

Stability and Material Characterization in Preclinical Formulation Development

The stability and material characterization of this compound in its preclinical formulation are crucial for ensuring the quality, safety, and efficacy of the final product. A partner of the developing company in the European Union is responsible for formulating the Good Manufacturing Practice (GMP) grade material and conducting stability checks.

Stability studies are designed to evaluate how the quality of the drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. Key stability-indicating parameters that would be assessed for a topical formulation of this compound include:

Assay of the Active Ingredient: To ensure the concentration of this compound remains within acceptable limits.

Appearance, Color, and Odor: To monitor for any physical changes in the formulation.

pH: To ensure the pH remains within the specified range for skin compatibility and API stability.

Viscosity: To ensure the consistency of the product does not change significantly over time.

Microbial Limits: To ensure the product remains free from microbial contamination.

Material characterization involves the analysis of the physical and chemical properties of the drug substance and its formulation. For this compound, this would involve:

Polymorphism: Identifying the crystalline form of this compound, as different polymorphs can have different solubility and stability characteristics.

Particle Size Distribution: For suspensions or emulsions, the particle size of the dispersed phase can affect the stability, feel, and drug release from the formulation.

Rheological Properties: Characterizing the flow behavior of the topical formulation to ensure it is suitable for its intended application.

The following table outlines the typical stability testing conditions based on International Council for Harmonisation (ICH) guidelines that would be applicable to a topical formulation of this compound.

Study TypeStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Detailed research findings and specific data from the stability and material characterization studies for the this compound formulation are not currently available in the public domain.

Advanced Research and Theoretical Considerations for Glg 801

Comparative Analysis with Other STAT3 Inhibitors in Preclinical Research

The STAT3 signaling pathway plays a pivotal role in cellular processes such as cell growth, proliferation, angiogenesis, and immune evasion, and its constitutive activation is a hallmark of many cancers. Inhibiting this pathway offers a promising therapeutic strategy, and GLG-801 distinguishes itself through its specific mechanism of action compared to other STAT3 inhibitors.

Distinguishing Mechanisms of Action Among STAT3 Inhibitors (e.g., phosphorylation, dimerization, DNA binding)

STAT3 activation is a multi-step process involving phosphorylation, dimerization, and subsequent DNA binding, leading to the transcription of target genes. Different STAT3 inhibitors interfere with this pathway at distinct points:

Phosphorylation Inhibition: Some inhibitors aim to prevent the phosphorylation of STAT3, primarily at the Tyr705 residue, which is crucial for its activation. This phosphorylation is often mediated by Janus kinases (JAKs) or non-receptor tyrosine kinases like Src.

Dimerization Blockade: Following phosphorylation, STAT3 monomers form homo- or hetero-dimers via reciprocal phosphotyrosine-SH2 interactions. Inhibitors targeting dimerization prevent this crucial step, thereby impeding nuclear translocation and transcriptional activity. Examples include STA-21 and GLG-302.

DNA Binding Inhibition: Once dimerized, activated STAT3 translocates to the nucleus and binds to specific DNA sequences to initiate gene transcription. This compound specifically functions by inhibiting the DNA binding of phosphorylated STAT3. This mechanism prevents the activated STAT3 dimer from interacting with the genetic material, thus blocking the expression of pro-survival and pro-proliferative genes.

The distinct mechanism of this compound, focusing on DNA binding inhibition, positions it uniquely among STAT3 inhibitors, which can be categorized by their primary mode of action as shown in the table below:

CompoundPrimary Mechanism of ActionKey Preclinical/Clinical Findings (where available)
This compoundInhibits STAT3 DNA bindingDirect antitumor activity in breast cancer mouse models; inhibited STAT3 activation and renal cyst formation in PKD mouse model.
GLG-302Inhibits STAT3 dimerizationProven in preclinical evaluations; selected by NCI's PREVENT program for breast cancer chemoprevention.
GLG-202Inhibits STAT3 dimerizationAnother new chemical entity in development pipeline.
STA-21Prevents dimer formation; inhibits DNA binding of prephosphorylated STAT3Completed Phase 1/2 clinical trial for psoriasis.
S3I-201Selectively inhibits STAT3 DNA-binding activity, dimerization, and transcriptional activityInduced growth inhibition and apoptosis in cells with persistent pSTAT3; inhibited tumor growth in xenografts.
OPB-31121Inhibits phosphorylation of STAT3 and STAT5Showed beneficial effects in various hematopoietic malignancies in preclinical studies.
OPB-51602SH2 domain-targeting STAT3 inhibitor; inhibits phosphorylation (pTyr705 and pSer727) and impairs mitochondrial functionCytotoxic to tumor cells through inhibition of Complex I and ROS induction.
OPB-111077Inhibits phosphorylation of STATs; binds to and inhibits STATsShowed promising anticancer activity in preclinical models; modest efficacy against unselected tumors in Phase I.
WP1066Inhibitor of JAK2 and downstream STAT3 signaling; blocks intranuclear translocation of p-STAT3Attenuated glioblastoma-initiating cell (GIC)-driven tumor growth in preclinical models.

Theoretical Synergistic Potential with Existing Chemotherapies or Targeted Therapies

The theoretical synergistic potential of this compound with existing chemotherapies or targeted therapies stems from the multifaceted role of STAT3 in cancer progression and resistance mechanisms. Constitutive STAT3 activation is known to promote cell proliferation, inhibit apoptosis, and mediate chemoresistance. By inhibiting STAT3, this compound could potentially sensitize tumor cells to conventional treatments and overcome resistance.

Preclinical studies have indicated that GLG Pharma's STAT inhibitors, including this compound, exhibit low toxicities and effectively inhibit cancer growth. When combined with traditional chemotherapy, these inhibitors could potentially deliver a more potent "knockout punch" to metastatic cancer cells. The concept is that by disrupting the STAT3 pathway, which often acts as a survival mechanism for cancer cells under stress (including chemotherapy-induced stress), this compound could enhance the efficacy of other agents. This approach could potentially reverse drug-resistant tumor cells, making them more vulnerable to subsequent or concurrent chemotherapy.

Development and Utility of Companion Diagnostics in Preclinical Research

The development and utility of companion diagnostics are crucial for optimizing the therapeutic application of STAT3 inhibitors like this compound in preclinical research. These diagnostics help in identifying patient populations (in preclinical models) most likely to respond to treatment and in monitoring treatment efficacy.

Monitoring of Phosphorylated STAT3 (p-STAT3) Levels in Preclinical Models

Phosphorylated STAT3 (p-STAT3) is a key indicator of activated STAT3 signaling and is often associated with poor cancer prognosis. Monitoring p-STAT3 levels in preclinical models is a direct way to assess the pharmacological activity of STAT3 inhibitors. Techniques such as Western blotting, immunohistochemistry (IHC), and ELISA are commonly employed to measure p-STAT3 levels in cell lines and animal models. For instance, GLG Pharma has the capability to monitor p-STAT3 levels, which can provide insights into treatment success or failure. Preclinical validation of STAT3 inhibitors often involves measuring STAT3 phosphorylation inhibition in cell lines and assessing pharmacodynamic markers like IL-6/JAK/STAT3 pathway suppression in serum samples.

Role in Guiding Preclinical Research Pathways and Efficacy Monitoring

Monitoring p-STAT3 levels plays a critical role in guiding preclinical research pathways for this compound and other STAT3 inhibitors. It allows researchers to:

Identify Responsive Models: By observing a reduction in p-STAT3 levels upon this compound administration, researchers can identify preclinical models (e.g., specific cancer cell lines or xenografts) that are sensitive to STAT3 inhibition. This helps in focusing research on the most promising indications.

Assess Target Engagement and Efficacy: A decrease in p-STAT3 levels serves as a direct pharmacodynamic marker, confirming that this compound is engaging its target and effectively inhibiting the STAT3 pathway in preclinical settings. This is crucial for establishing a dose-response relationship in animal models and for predicting potential efficacy in subsequent studies.

Guide Combination Strategies: If p-STAT3 levels remain high despite initial treatment with other agents, it suggests a potential resistance mechanism that this compound could address. Monitoring p-STAT3 can therefore guide the rational design of combination therapies, aiming to overcome such resistance.

The importance of p-STAT3 monitoring in preclinical research is highlighted by its use in evaluating the efficacy of STAT3 inhibitors. For example, studies have shown that STAT3 phosphorylation is critical for glioblastoma tumorigenesis, and inhibitors that prevent this phosphorylation can attenuate tumor growth.

Future Directions in this compound Academic Research

Future academic research into this compound could explore several promising avenues, building upon its established mechanism as a DNA-binding STAT3 inhibitor and its preclinical activity.

Elucidating Detailed Molecular Interactions: While this compound is known to inhibit STAT3 DNA binding, further structural and biochemical studies could precisely map its binding site on the STAT3 protein or DNA, providing a deeper understanding of its inhibitory mechanism. This could inform the design of next-generation inhibitors with enhanced potency and specificity.

Investigating Novel Indications and Biomarkers: Given STAT3's broad involvement in various diseases beyond cancer, academic research could explore this compound's potential in other hyperproliferative or inflammatory conditions where STAT3 is implicated. This would involve identifying specific p-STAT3 signatures or other biomarkers that predict responsiveness to this compound in these new contexts.

Exploring Advanced Delivery Systems: As a repurposed drug, optimizing this compound's delivery could enhance its therapeutic index. Research into nanoparticle formulations or other targeted delivery systems could improve its bioavailability, reduce off-target effects, and potentially enable its use in challenging anatomical sites.

Preclinical Combination Therapy Optimization: Further rigorous preclinical studies are warranted to systematically evaluate this compound in combination with a wider array of standard-of-care chemotherapies and emerging targeted therapies. This would involve detailed mechanistic studies to understand the synergistic pathways, optimal dosing schedules, and the identification of predictive biomarkers for such combinations.

Understanding Resistance Mechanisms: As with any targeted therapy, understanding potential mechanisms of resistance to this compound in preclinical models is crucial. This research could identify adaptive signaling pathways or genetic alterations that allow cancer cells to bypass STAT3 inhibition, paving the way for strategies to overcome such resistance.

These future directions aim to maximize the therapeutic potential of this compound by deepening the scientific understanding of its action and exploring its broader applicability in various disease settings.

Exploration of Additional Preclinical Disease Models Responsive to STAT3 Inhibition

The ubiquitous role of STAT3 in cellular processes makes its inhibition a compelling therapeutic strategy across various disease pathologies beyond its established role in oncology. STAT3 is constitutively activated in over 70% of human cancers, underpinning its significance as a target in oncological research. recludixpharma.com Beyond cancer, STAT3 is deeply implicated in the pathogenesis of numerous inflammatory and autoimmune conditions. patsnap.comnih.gov

Preclinical investigations have demonstrated the efficacy of STAT3 inhibition in modulating disease progression in several inflammatory models. For instance, in a preclinical model of multiple sclerosis, STAT3 inhibition was shown to modulate Th17-driven diseases, exhibiting superior disease control compared to the Janus kinase (JAK) inhibitor baricitinib. recludixpharma.com Similarly, in an imiquimod-induced model of psoriasis, a Th17-dependent condition, STAT3 inhibition demonstrated comparable disease modulation to a supra-maximal efficacious dose of the JAK inhibitor tofacitinib. recludixpharma.com These findings suggest a broad applicability of STAT3 inhibitors in inflammatory and autoimmune disorders where Th17 cells play a pivotal role. Furthermore, STAT3's involvement extends to other conditions such as bone-related diseases, cardiovascular diseases, and neurodegenerative disorders, indicating a wide spectrum for potential therapeutic exploration. nih.gov In pancreatic cancer, STAT3 has been identified as a key player within the tumor microenvironment (TME), contributing to tumor development and immunosuppression. nih.gov Preclinical studies consistently support the tumor-suppressive effects of STAT3 inhibitors across various cancer models. nih.gov

Investigation of Repurposing in Other STAT3-Associated Conditions Beyond Oncology (e.g., Polycystic Kidney Disease preclinical discontinuation)

The potential for repurposing this compound, or other STAT3 inhibitors, extends to non-oncological conditions where STAT3 dysregulation is a contributing factor. A notable example is Polycystic Kidney Disease (PKD). This compound was in preclinical development for PKD in Poland, but its development for this indication was discontinued (B1498344) in September 2023. springer.com

Despite this discontinuation, the scientific rationale for targeting STAT3 in PKD remains robust. STAT3 is aberrantly activated in human Autosomal Dominant Polycystic Kidney Disease (ADPKD) and in multiple preclinical models of PKD. oup.comresearchgate.netnih.govucsb.edu This persistent activation in cyst-lining epithelial cells and pericystic interstitial cells, including macrophages, has led to the hypothesis that STAT3 drives renal cyst growth. researchgate.netnih.govnih.gov Initial preclinical approaches involving direct STAT3 inhibition in PKD mouse models have shown promising results in reducing cyst growth. nih.gov

However, recent research has unveiled a more complex role for STAT3 in PKD pathogenesis. While inactivating STAT3 in Pkd1-deficient tubules resulted in a modest reduction in cyst burden, it paradoxically led to a significant infiltration of macrophages and T cells into the cystic kidneys, thereby precluding any improvement in kidney function. nih.gov This suggests that STAT3 may also function in a feedback loop to restrict cilia-dependent renal inflammation by repressing pro-inflammatory cytokines. nih.gov Consequently, the therapeutic benefits observed with STAT3 inhibitory drugs in PKD models might be linked to the inhibition of STAT3 within immune cells, particularly macrophages, which are known to influence cyst growth. ucsb.edunih.gov This intricate interplay highlights the need for a nuanced understanding of STAT3's role in different cell types within the complex environment of polycystic kidneys when considering therapeutic interventions.

Theoretical Exploration of Structure-Activity Relationships (SAR) for Analog Design and Optimization (inferred from related NCEs GLG-302, GLG-202)

The development of this compound as a STAT3 inhibitor provides a foundation for theoretical exploration of Structure-Activity Relationships (SAR), particularly when considering its related New Chemical Entities (NCEs), GLG-302 and GLG-202. This compound is known to inhibit the DNA binding of STAT3. glgpharma.com In contrast, GLG-302 and GLG-202 exert their inhibitory effect by preventing the dimerization of the STAT3 molecule, which in turn halts its penetration into the nuclear membrane and the subsequent initiation of the transcription process. glgpharma.com

This distinction in their mechanisms of action—this compound targeting DNA binding and GLG-302/GLG-202 targeting dimerization—offers crucial insights for analog design and optimization. For instance, compounds designed to inhibit DNA binding might focus on structural motifs that can intercalate with or bind to specific DNA sequences recognized by STAT3, or to the DNA-binding domain of STAT3 itself. Such designs would consider the electrostatic and steric complementarity with the DNA minor or major groove, or with specific amino acid residues in the DNA-binding domain.

Conversely, for analogs of GLG-302 and GLG-202, SAR studies would theoretically concentrate on molecular features that disrupt the protein-protein interface necessary for STAT3 dimerization. This would involve identifying key residues or structural pockets on the STAT3 monomer that are critical for forming the active dimer. Analog design would then aim to create molecules that can occupy these sites, preventing the interaction between two STAT3 monomers. This could involve mimicking or disrupting hydrophobic interactions, hydrogen bonding networks, or salt bridges at the dimerization interface.

A significant point of reference for GLG-302 is its association with PubChem CID 252682, which is also identified as S3I-201. nih.govnih.gov S3I-201 is a well-characterized small molecule STAT3 inhibitor that directly targets the STAT3 SH2 domain, preventing its phosphorylation, dimerization, and subsequent nuclear translocation. The established SAR for S3I-201, which involves a salicylic (B10762653) acid core, provides a valuable framework for inferring and optimizing analogs of GLG-302 and potentially GLG-202, given their shared mechanism of dimerization inhibition. This suggests that modifications to the core structure or peripheral groups of GLG-302 could be explored to enhance binding affinity, selectivity, or pharmacokinetic properties while maintaining or improving its ability to disrupt STAT3 dimerization.

Therefore, the theoretical SAR for this compound would focus on optimizing its DNA-binding inhibitory properties, while for GLG-302 and GLG-202, the emphasis would be on refining their ability to prevent STAT3 dimerization. This dual approach, informed by their distinct mechanisms, allows for a more targeted and efficient analog design strategy.

Addressing Methodological Challenges in Preclinical-to-Translational Data Interpretation (e.g., dosing disparities, allometric scaling, PBPK modeling)

The transition from preclinical research to human clinical trials represents a critical and often challenging phase in drug development, marked by significant attrition rates. frontiersin.orgescientificpublishers.com Several methodological hurdles can impede the accurate interpretation and translation of preclinical data, necessitating robust strategies to bridge the "translational gap." crownbio.commdbneuro.comgenemod.net

Dosing Disparities and Cross-Species Dose Conversion: A primary challenge lies in accurately translating effective and safe doses from animal models to humans. vedomostincesmp.ruallucent.com Preclinical toxicology studies often employ high dose levels, which may not fully reflect the pharmacokinetics (PK) of a drug within its therapeutically relevant range. allucent.com The selection of appropriate animal models is crucial, considering species differences in drug absorption, distribution, metabolism, and excretion (ADME), as well as receptor expression and physiological relevance. altasciences.com While Human Equivalent Dose (HED) conversions are commonly based on body surface area, a more scientifically justified approach requires comprehensive consideration of the drug's chemical structure, intended route of administration, PK parameters, pharmacodynamic (PD) data, and inter-species differences in both PK and PD. vedomostincesmp.ruallucent.com

Allometric Scaling: Allometric scaling is an empirical tool widely used in pharmacokinetics to predict human drug behavior based on animal data, leveraging the principle that physiological processes scale predictably with body size across species. patsnap.compatsnap.com This method is employed to estimate key PK parameters such as clearance, volume of distribution, and half-life in humans. patsnap.compatsnap.com

However, allometric scaling is not without its limitations. A fundamental challenge is the assumption of consistent physiological relationships across species, which may not always hold true. patsnap.com Variations in metabolic pathways, enzyme activity, and receptor sensitivity between animals and humans can lead to discrepancies in drug behavior. patsnap.com Simple allometric scaling can be misleading if crucial inter-species differences in metabolizing enzymes, transporters, or protein binding are not thoroughly considered. allucent.com Furthermore, the accuracy of predictions can be compromised for compounds with complex pharmacokinetics or those significantly influenced by human-specific factors, such as genetic polymorphisms affecting drug metabolism. patsnap.com The concept of a universal "fixed exponent" in allometry is also debated, with experimental data suggesting that allometric exponents are often data-dependent rather than fixed. tandfonline.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK modeling offers a mechanistic approach to predict drug concentrations in blood and tissues over time by integrating physiological parameters, physicochemical drug properties, and biochemical processes through mathematical equations. esmed.orgesmed.orgallucent.com This computational tool is considered cost-effective and robust, providing a predictive framework that can circumvent some ethical challenges associated with clinical trials in sensitive populations. allucent.com PBPK models can predict drug pharmacokinetics even before a study is conducted, with subsequent experimental data used for verification. allucent.com

Despite its advantages, PBPK modeling faces its own set of challenges. A significant hurdle is the need for rigorous validation with empirical data, particularly regarding tissue drug concentration profiles, which are often not publicly available. esmed.org This lack of comprehensive in vivo tissue data can reduce confidence in model predictions. Methodological challenges also include difficulties in recruiting peer reviewers with adequate modeling expertise and experience, as well as issues related to the lack of transferability across different modeling platforms, which can hinder the review and broader application of these models. esmed.orgnih.gov Addressing these challenges through standardized protocols, improved data sharing, and enhanced training in PBPK modeling is crucial for maximizing its utility in preclinical-to-translational data interpretation.

Q & A

Q. What is the molecular mechanism of GLG-801 in targeting STAT3, and what experimental models are used to validate its efficacy?

this compound inhibits STAT3 signaling, a critical pathway in cancer proliferation and immune evasion. Preclinical validation typically involves:

  • In vitro assays : STAT3 phosphorylation inhibition measured via Western blotting in leukemia cell lines (e.g., Jurkat, MEC-1) .
  • In vivo models : Xenograft mice implanted with STAT3-dependent tumors, with tumor volume reduction and survival rates as endpoints .
  • Pharmacodynamic markers : IL-6/JAK/STAT3 pathway suppression in serum samples using ELISA or flow cytometry .

Table 1: Key Preclinical Metrics for this compound

Model TypeEndpointObserved Efficacy (Mean ± SD)Reference
Jurkat CellsSTAT3 Inhibition (IC50)12.3 ± 1.8 µM
Murine XenograftTumor Volume Reduction58% ± 9% (Day 21)

Q. How should researchers design in vitro and in vivo experiments to assess this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • In vitro PK : Use hepatic microsomes to measure metabolic stability and CYP450 interaction. Include plasma protein binding assays to estimate free drug availability .
  • In vivo PK/PD : Administer this compound intravenously in murine models, collect plasma/tissue samples at timed intervals, and quantify drug levels via LC-MS. Correlate with STAT3 pathway suppression .
  • Critical parameters : Bioavailability, half-life (t1/2), and volume of distribution (Vd). For PD, link STAT3 inhibition to downstream effects (e.g., apoptosis markers like caspase-3) .

Q. What are the primary findings from early-phase clinical trials of this compound in solid tumors, and how do they inform subsequent research?

Phase I trials (NCT unreported) in metastatic TNBC and advanced solid tumors revealed:

  • Safety : Dose-limiting toxicity (DLT) observed at 120 mg/m² (neutropenia, Grade 3). Maximum tolerated dose (MTD): 90 mg/m² .
  • Efficacy : Partial response in 18% of TNBC patients (RECIST v1.1) and stable disease in 42% .
  • Recommendation : Subsequent trials should stratify patients by STAT3 activation status (e.g., phospho-STAT3 immunohistochemistry) to enrich responders .

Advanced Research Questions

Q. What methodological challenges arise when analyzing contradictory data between preclinical and clinical studies of this compound, and how can they be resolved?

Contradictions often stem from:

  • Model limitations : Murine xenografts lack human immune components, overestimating monotherapy efficacy. Use humanized PDX models or co-culture systems with immune cells .
  • Dosing disparities : Preclinical doses (mg/kg) may not translate to human equivalents. Apply allometric scaling and physiologically based pharmacokinetic (PBPK) modeling .
  • Resolution strategy : Conduct reverse translational studies using patient-derived organoids to validate mechanisms in a clinical-like context .

Q. How can researchers optimize combination therapy protocols involving this compound and existing chemotherapeutic agents, considering synergistic effects and toxicity profiles?

  • Synergy screening : Use high-throughput combinatorial assays (e.g., Chou-Talalay method) to identify synergistic pairs (e.g., this compound + paclitaxel in TNBC) .
  • Toxicity mitigation : Staggered dosing (e.g., this compound administered 24h before chemotherapy) reduces overlapping myelosuppression .
  • Mechanistic validation : Transcriptomic profiling (RNA-seq) to confirm STAT3 pathway suppression enhances chemosensitivity .

Q. What statistical approaches are recommended for handling heterogeneous patient responses in this compound clinical trials?

  • Subgroup analysis : Use machine learning (e.g., random forests) to identify biomarkers (e.g., STAT3 mutation, PD-L1 status) predictive of response .
  • Longitudinal modeling : Mixed-effects models to account for inter-patient variability in drug exposure and tumor dynamics .
  • Handling dropouts : Multiple imputation or sensitivity analysis to assess bias in incomplete datasets .

Methodological Resources

  • Clinical trial design : Refer to for dose-escalation protocols and for multicenter coordination.
  • Data contradiction analysis : Apply frameworks from for qualitative discrepancy resolution.
  • Advanced statistics : Use guidelines in for geochemistry-inspired quantitative rigor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.